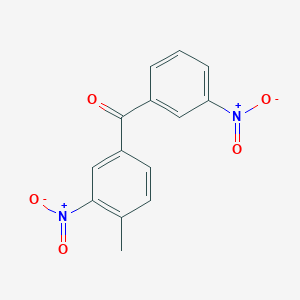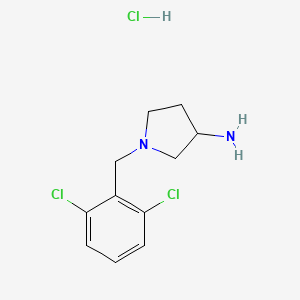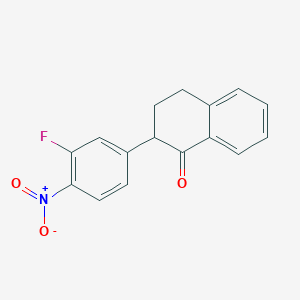
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H10N2O5 It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of toluene derivatives followed by Friedel-Crafts acylation. The nitration process introduces nitro groups into the aromatic ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (4-Methyl-3-aminophenyl)(3-aminophenyl)methanone.
Oxidation: Formation of (4-Carboxy-3-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzophenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylphenyl)(3-nitrophenyl)methanone
- (3-Nitrophenyl)-p-tolyl-methanone
- 4-Methyl-3-nitrophenol
Uniqueness
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitro groups on different phenyl rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H10N2O5 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
(4-methyl-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10N2O5/c1-9-5-6-11(8-13(9)16(20)21)14(17)10-3-2-4-12(7-10)15(18)19/h2-8H,1H3 |
Clé InChI |
CLFJYGDLRGGBMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)

![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)


![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)

